molecular formula C18H21NOS3 B11659178 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one

1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one

Cat. No.: B11659178
M. Wt: 363.6 g/mol
InChI Key: XMUHLDXXUCVEJT-UHFFFAOYSA-N
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Description

1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PENTAN-1-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound contains a quinoline core, which is a heterocyclic aromatic organic compound, and is further modified with a dithiolo group and a pentanone side chain. The presence of sulfur atoms in the structure adds to its chemical reactivity and potential utility in different reactions.

Preparation Methods

The synthesis of 1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PENTAN-1-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the quinoline core, followed by the introduction of the dithiolo group and the pentanone side chain. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PENTAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentanone side chain can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the quinoline core can be substituted with different functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. .

Scientific Research Applications

1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PENTAN-1-ONE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PENTAN-1-ONE involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions, making it a potential chelating agent. Additionally, the quinoline core can interact with various biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PENTAN-1-ONE can be compared with other similar compounds, such as:

    2-phenyl-1-{4,4,7-trimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one: Similar structure but with a phenyl group instead of a pentanone side chain.

    2,2-diphenyl-1-{4,4,8-trimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one: Contains diphenyl groups, making it more hydrophobic.

    2-furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone: Contains a furanyl group, which may impart different reactivity and biological activity .

Properties

Molecular Formula

C18H21NOS3

Molecular Weight

363.6 g/mol

IUPAC Name

1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)pentan-1-one

InChI

InChI=1S/C18H21NOS3/c1-5-6-7-14(20)19-13-9-8-11(2)10-12(13)15-16(18(19,3)4)22-23-17(15)21/h8-10H,5-7H2,1-4H3

InChI Key

XMUHLDXXUCVEJT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S

Origin of Product

United States

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